2,2-Difluoro-1-phenylethan-1-amine

描述

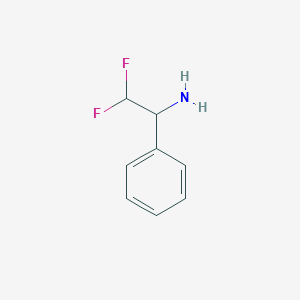

2,2-Difluoro-1-phenylethan-1-amine is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethylamine chain, which is further connected to a phenyl group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with difluoromethylamine and fluoroacetone. This reaction requires careful control of reaction conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve large-scale synthesis. The use of specialized equipment and reagents ensures the efficient production of this compound .

化学反应分析

Types of Reactions: 2,2-Difluoro-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2,2-Difluoro-1-phenylethan-1-amine serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the development of more complex molecules through various synthetic routes. For example, it is utilized in the synthesis of chiral β,β-difluoroamines via transaminase-catalyzed reactions. These reactions have shown high enantioselectivity and conversion rates under mild conditions, making them valuable in pharmaceutical applications .

Biological Research

Pharmaceutical Potential

Research indicates that this compound exhibits potential therapeutic effects. Studies have demonstrated its ability to interact with neurotransmitter receptors and enzymes, suggesting implications in treating neuropsychiatric disorders. The presence of fluorine enhances binding affinity, which is critical for drug design aimed at optimizing efficacy and minimizing side effects.

Case Study: Enzyme Interaction

A study explored the interactions of 2,2-Difluoro-1-phenylethan-1-one with various transaminases. The results showed that under optimized conditions, the compound could be converted into enantiopure β,β-difluoroamines with high yields. This highlights its utility in developing novel therapeutics that target specific biochemical pathways while maintaining stereochemical integrity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymers. The compound's synthesis often involves advanced catalytic processes to ensure high yield and purity on a large scale .

作用机制

The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .

相似化合物的比较

- 2,2-Difluoro-2-phenylethanamine

- 2,2-Difluoro-1-phenylethan-1-amine hydrochloride

Comparison: Compared to its analogs, this compound exhibits unique properties due to the specific positioning of fluorine atoms. This positioning influences its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .

常见问题

Q. What are the common synthetic routes for 2,2-difluoro-1-phenylethan-1-amine in academic research?

Basic Research Question

The synthesis of this compound typically involves fluorination strategies or catalytic coupling reactions. One advanced method employs Pd-catalyzed C–H/N–H coupling using picolinamide as a directing group to synthesize fluorinated indoles and indolines from this amine precursor . Alternative routes may involve nucleophilic substitution of fluorinated precursors or reductive amination of fluoroketones. Researchers should prioritize substrate purity (<98%) and inert reaction conditions (e.g., argon atmosphere) to minimize side reactions.

Q. How can reaction conditions be optimized for synthesizing fluorinated indoles from this compound derivatives?

Advanced Research Question

Optimization requires balancing temperature, catalyst loading, and directing groups. For example, Pd(OAc)₂ at 100–120°C with picolinamide as a directing group yields 3-fluoroindoles (moderate to good yields), while lower temperatures (80°C) favor 3,3-difluoroindolines . Catalyst screening (e.g., Pd vs. Cu) and solvent selection (e.g., DMF vs. toluene) are critical for regioselectivity. Kinetic studies and in situ NMR can identify intermediates and rate-limiting steps.

Q. What safety protocols are essential when handling this compound?

Basic Research Question

Mandatory precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile amines .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation .

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

Advanced Research Question

Stereocontrol often relies on chiral auxiliaries or enantioselective catalysis. For example, introducing a cyclopropane ring (as in (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine) can enforce rigidity, enabling asymmetric synthesis . Computational modeling (DFT) helps predict transition states and optimize chiral catalysts (e.g., BINOL-derived phosphoric acids). HPLC with chiral columns is recommended for enantiomeric excess (ee) analysis.

Q. How should researchers address discrepancies in reported yields for Pd-catalyzed C–H activation using this amine?

Data Contradiction Analysis

Yield variations may arise from:

- Substrate purity : Impurities >2% can poison catalysts .

- Temperature gradients : Inconsistent heating (e.g., oil bath vs. microwave) affects reaction reproducibility .

- Catalyst activation : Pre-activation with ligands (e.g., PCy₃) improves Pd stability .

To resolve contradictions, replicate experiments under standardized conditions and report detailed metadata (e.g., substrate batch, catalyst source).

Q. What analytical techniques are used to characterize this compound derivatives?

Methodological Guidance

- Structural elucidation : X-ray crystallography confirms regiochemistry and fluorine positioning .

- Quantitative analysis : ¹⁹F NMR quantifies fluorinated byproducts, while LC-MS monitors reaction progress .

- Thermal stability : DSC/TGA assesses decomposition profiles under nitrogen .

Q. What strategies assess the biological activity of fluorinated derivatives of this amine?

Pharmacological Research

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement .

- Toxicity profiling : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatic microsome incubation) .

- ADME studies : Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier permeability .

属性

CAS 编号 |

773127-20-1 |

|---|---|

分子式 |

C8H9F2N |

分子量 |

157.16 g/mol |

IUPAC 名称 |

2,2-difluoro-1-phenylethanamine |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2 |

InChI 键 |

DYKGDAUEEKXLNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

规范 SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。